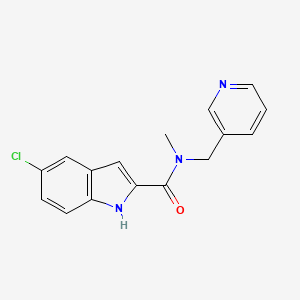
5-chloro-N-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential use in developing new drugs. This compound is a derivative of indole, a heterocyclic organic compound that is widely used in medicinal chemistry. The synthesis method of 5-chloro-N-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide is of interest to researchers, as it can provide insights into the structure-activity relationship of this compound.
Mécanisme D'action
The mechanism of action of 5-chloro-N-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and neurodegeneration. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
5-chloro-N-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2, which is involved in the production of prostaglandins. It has also been shown to inhibit the activity of PDE4, which is involved in the degradation of cyclic adenosine monophosphate (cAMP), a signaling molecule that regulates various physiological processes such as inflammation and neuronal function. Additionally, 5-chloro-N-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteases that play a key role in programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-chloro-N-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide in lab experiments is its potential use in developing new drugs for various diseases. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Orientations Futures
There are several future directions for the study of 5-chloro-N-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide. One direction is to further investigate its mechanism of action and its potential use in developing new drugs for various diseases. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo, in order to determine its safety and efficacy as a drug candidate. Additionally, future studies could investigate the structure-activity relationship of this compound, in order to develop more potent and selective analogs.
Méthodes De Synthèse
The synthesis of 5-chloro-N-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide involves the reaction of 5-chloroindole-2-carboxylic acid with N-methyl-3-pyridinemethanamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions. The resulting product is then purified by column chromatography or recrystallization to obtain pure 5-chloro-N-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide.
Applications De Recherche Scientifique
5-chloro-N-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has been studied for its potential use in developing new drugs for various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
5-chloro-N-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-20(10-11-3-2-6-18-9-11)16(21)15-8-12-7-13(17)4-5-14(12)19-15/h2-9,19H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITVGNOUEGKIGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C2=CC3=C(N2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

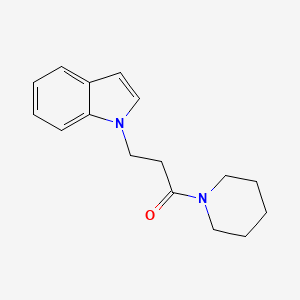
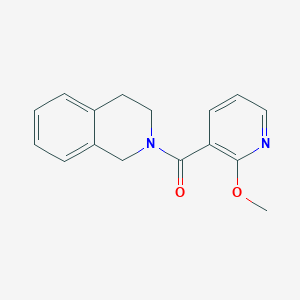
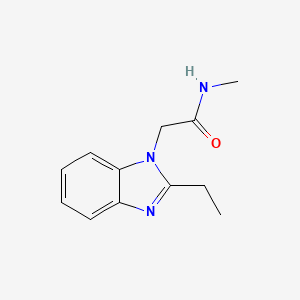
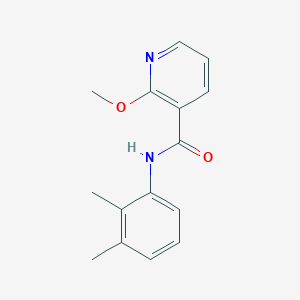

![1-[2-(Azepan-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7501699.png)
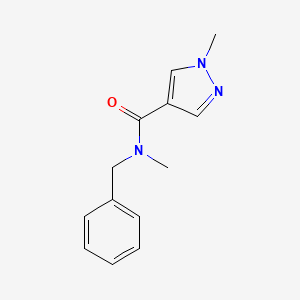

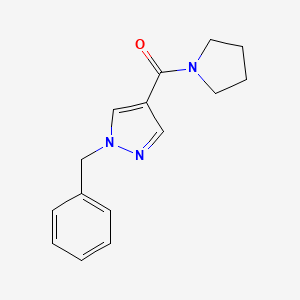

![[3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501751.png)
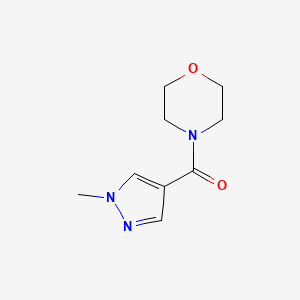

![5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine](/img/structure/B7501774.png)